3'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone 3'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone
Brand Name: Vulcanchem
CAS No.: 898779-55-0
VCID: VC2302599
InChI: InChI=1S/C17H16ClFO/c1-11-3-4-13(9-12(11)2)5-8-17(20)14-6-7-16(19)15(18)10-14/h3-4,6-7,9-10H,5,8H2,1-2H3
SMILES: CC1=C(C=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl)C
Molecular Formula: C17H16ClFO
Molecular Weight: 290.8 g/mol

3'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone

CAS No.: 898779-55-0

Cat. No.: VC2302599

Molecular Formula: C17H16ClFO

Molecular Weight: 290.8 g/mol

* For research use only. Not for human or veterinary use.

3'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone - 898779-55-0

Specification

CAS No. 898779-55-0
Molecular Formula C17H16ClFO
Molecular Weight 290.8 g/mol
IUPAC Name 1-(3-chloro-4-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Standard InChI InChI=1S/C17H16ClFO/c1-11-3-4-13(9-12(11)2)5-8-17(20)14-6-7-16(19)15(18)10-14/h3-4,6-7,9-10H,5,8H2,1-2H3
Standard InChI Key QNYLCVHWQWYTOY-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl)C
Canonical SMILES CC1=C(C=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl)C

Introduction

Chemical Structure and Properties

Structural Characteristics

3'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone features a propiophenone backbone with specific substitution patterns. The molecule contains:

  • A 3-chloro-4-fluoro substituted phenyl ring

  • A 3,4-dimethylphenyl group

  • A propanone (propionyl) linkage between these aromatic systems

Physical and Chemical Properties

The compound exhibits distinct physical and chemical properties that make it valuable for research applications. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 3'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone

PropertyValue
Molecular FormulaC17H16ClFO
Molecular Weight290.8 g/mol
IUPAC Name1-(3-chloro-4-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
CAS Number898779-55-0
Standard InChIInChI=1S/C17H16ClFO/c1-11-3-4-13(9-12(11)2)5-8-17(20)14-6-7-16(19)15(18)10-14/h3-4,6-7,9-10H,5,8H2,1-2H3
Standard InChIKeyQNYLCVHWQWYTOY-UHFFFAOYSA-N
Physical StateTypically a solid at room temperature

Source: Data compiled from PubChem and VulcanChem repositories

Synthesis Methods

Friedel-Crafts Acylation

The primary method for synthesizing 3'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone is through Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of 3,4-dimethylbenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst .

The general synthetic route typically follows these steps:

  • Preparation of the acylium ion electrophile by reacting an appropriate acid chloride with a Lewis acid catalyst (commonly aluminum chloride)

  • Reaction of the acylium ion with 3,4-dimethylbenzene

  • Subsequent purification steps to isolate the desired product

The reaction mechanism for Friedel-Crafts acylation involves the generation of an acylium ion intermediate that serves as the electrophile in the electrophilic aromatic substitution reaction. The Lewis acid catalyst facilitates the formation of this intermediate by increasing the electrophilicity of the carbonyl group in the acid chloride .

Industrial Production Methods

In industrial settings, the production of 3'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone can be optimized through:

  • Continuous flow reactors to enhance efficiency and yield

  • Precise control of reaction parameters such as temperature, pressure, and reactant concentrations

  • Purification techniques including recrystallization and chromatography to obtain high-purity product

Chemical Reactions

Reactivity Profile

3'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone undergoes various chemical reactions typical of ketones and halogenated aromatic compounds. The presence of the carbonyl group, combined with the halogens on the aromatic ring, creates a unique reactivity profile .

Common Reaction Types

The compound participates in several reaction types that are summarized in Table 2.

Table 2: Common Reaction Types for 3'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone

Reaction TypeReagentsProductsConditions
OxidationPotassium permanganate, Chromium trioxideCarboxylic acids, Ketone derivativesAcidic or basic medium
ReductionSodium borohydride, Lithium aluminum hydrideAlcohol derivatives (similar to 3-chloro-1-(4-fluorophenyl)propan-1-ol)Methanol or ether solvents
Nucleophilic SubstitutionAmines, ThiolsVarious substituted derivativesBasic conditions

Source: Data compiled from reaction analysis information

Research Applications

3'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone has diverse applications across multiple scientific disciplines, making it a valuable compound in research settings.

Pharmaceutical Development

The compound serves as an important intermediate in pharmaceutical synthesis. Its structural features make it particularly useful in:

  • Development of analgesics and anti-inflammatory drugs

  • Creation of compounds with potential antidepressant properties

  • Synthesis of drug candidates with antimicrobial activity

Organic Chemistry

In organic chemistry research, 3'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone functions as:

  • A valuable reagent in organic synthesis

  • An intermediate for creating more complex molecules

  • A model compound for studying reaction mechanisms and pathways

Material Science

The compound has applications in material science, particularly in:

  • Production of specialty polymers and resins

  • Development of materials with enhanced thermal and mechanical properties

  • Creation of functional materials with specific chemical characteristics

Biological Activity

Mechanism of Action

The molecular mechanism by which 3'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone exerts its biological effects involves:

  • Potential interactions with specific enzymes or receptors

  • Modulation of cellular pathways through binding to target proteins

  • Structure-activity relationships influenced by the halogen substituents and ketone functionality

The exact molecular targets and pathways are subjects of ongoing research, with studies continuing to elucidate the specific mechanisms underlying the compound's biological activities.

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with 3'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone, each with distinct properties and applications. Table 3 presents a comparison of these related compounds.

Table 3: Comparison of 3'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone with Related Compounds

CompoundCAS NumberKey DifferencesApplications
4'-Chloro-3-(3,4-dimethylphenyl)-3'-fluoropropiophenone898779-53-8Different positions of chloro and fluoro groupsSimilar research applications
3'-Chloro-3-(3,4-dimethylphenyl)-5'-fluoropropiophenone898779-71-0Fluoro group at 5' positionSimilar research applications
1-(3-Chloro-4-fluorophenyl)propan-1-one194943-82-3Lacks the dimethylphenyl groupUsed as precursor in pharmaceutical synthesis

Source: Data compiled from VulcanChem and PubChem information

Structure-Activity Relationships

The specific positioning of the chloro and fluoro substituents on the phenyl ring, combined with the dimethylphenyl group, influences the compound's:

  • Chemical reactivity and stability

  • Interactions with biological targets

  • Physical properties such as solubility and lipophilicity

  • Potential applications in pharmaceutical development

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